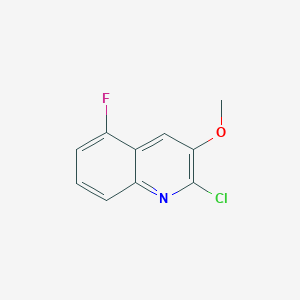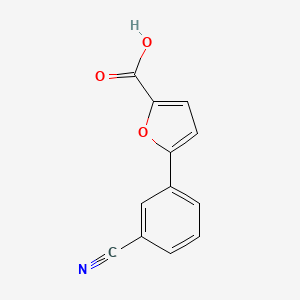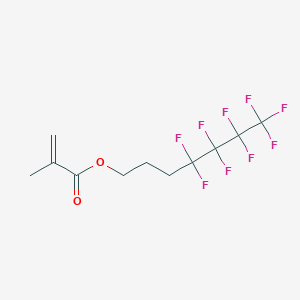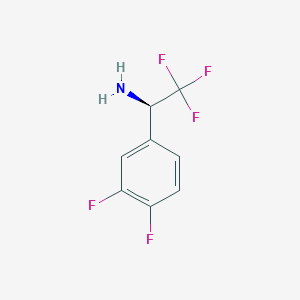
(R)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a short-chain dehydrogenase enzyme. This biocatalytic process is highly enantioselective and efficient, converting the ketone to the desired chiral amine with high yield and enantiomeric excess .
Industrial Production Methods
For industrial-scale production, the biocatalytic reduction method is preferred due to its high efficiency and selectivity. The process involves the coexpression of the short-chain dehydrogenase enzyme and glucose dehydrogenase in Escherichia coli, allowing for the complete conversion of the substrate at high concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Wirkmechanismus
The mechanism of action of ®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Chloro-1-(3,4-difluorophenyl)ethanol
- 3,4-Difluorophenylacetic acid
- 2,4-Difluorobenzylamine
Uniqueness
®-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its combination of difluorophenyl and trifluoroethanamine groups, which impart distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds and as an intermediate in pharmaceutical production .
Eigenschaften
Molekularformel |
C8H6F5N |
|---|---|
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
(1R)-1-(3,4-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
InChI-Schlüssel |
DJPOWOYWMLEUNF-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](C(F)(F)F)N)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


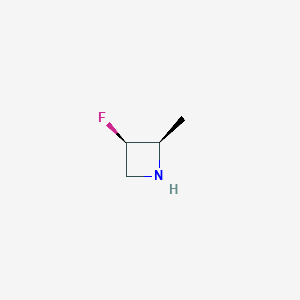
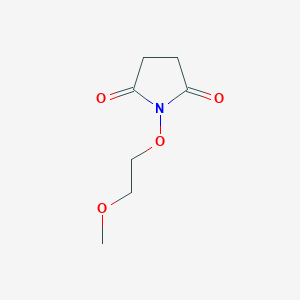

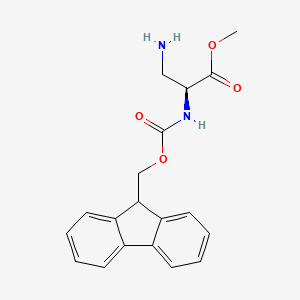

![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
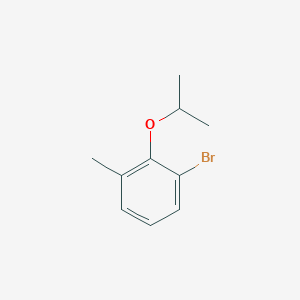
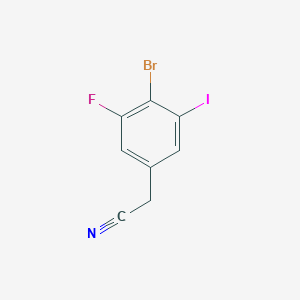
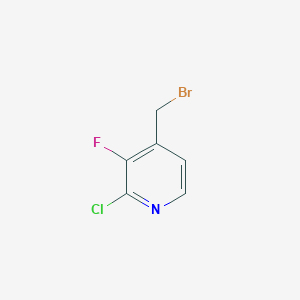
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
